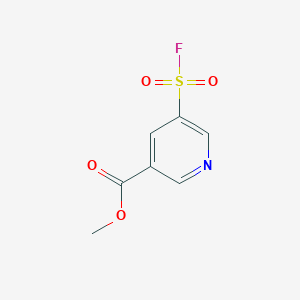
Methyl 5-(fluorosulfonyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(fluorosulfonyl)nicotinate: is a chemical compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol It is a derivative of nicotinic acid, featuring a fluorosulfonyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(fluorosulfonyl)nicotinate typically involves the introduction of a fluorosulfonyl group to the nicotinate structure. One common method involves the reaction of nicotinic acid derivatives with fluorosulfonylating agents. For instance, fluorosulfonyl radicals can be generated from different precursors and used to introduce the fluorosulfonyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(fluorosulfonyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Fluorosulfonylation Reagents: Sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are commonly used for introducing the fluorosulfonyl group.
Solvents and Catalysts: Organic solvents such as dichloromethane and catalysts like transition metal complexes may be used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted nicotinates.
Scientific Research Applications
Chemistry: Methyl 5-(fluorosulfonyl)nicotinate is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for creating more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specialized properties, such as polymers and coatings .
Mechanism of Action
The exact mechanism of action for Methyl 5-(fluorosulfonyl)nicotinate is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can enhance the compound’s ability to form strong interactions with these targets, potentially leading to biological activity .
Comparison with Similar Compounds
Methyl Nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Nicotinic Acid Derivatives: Various derivatives of nicotinic acid with different functional groups.
Uniqueness: Methyl 5-(fluorosulfonyl)nicotinate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and potential reactivity compared to other nicotinate derivatives .
Properties
Molecular Formula |
C7H6FNO4S |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 5-fluorosulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3 |
InChI Key |
GLHLPOWAFXRHDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















